4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester
Description
4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester (CAS: 2377608-96-1) is a specialized organoboron compound with the molecular formula C₁₈H₂₇BFNO₄ and a molecular weight of 351.23 g/mol . It is characterized by a pinacol ester group, a fluorine substituent at the para position, and a tert-butoxycarbonyl (BOC)-protected N-methylamino group at the meta position. This structural complexity confers unique reactivity and stability, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials . The compound is typically stored under inert conditions to preserve its boronic ester functionality and has a purity of ≥95% .
Properties
IUPAC Name |
tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-11-12(9-10-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZBZFADICZHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with N-BOC-N-methylamine under suitable conditions. The nitro group is reduced to an amino group, which is then protected with a BOC (tert-butoxycarbonyl) group. The resulting compound is then esterified with pinacol to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl halides, palladium catalysts (such as Pd(PPh3)4), and bases (such as K2CO3) in solvents like toluene or ethanol.
Protodeboronation: Common reagents include acids like HCl or specific catalysts designed for deboronation.
Major Products Formed
Scientific Research Applications
Cancer Therapeutics
Phenylboronic acids, including 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester, have been explored for their ability to interact with biological targets involved in cancer progression. The boron atom allows for reversible binding with diols and sugars, which can be exploited for targeted drug delivery systems.
Case Study : Research has demonstrated that phenylboronic acid derivatives can be conjugated to anticancer agents to enhance their selectivity and efficacy against cancer cells. For instance, the incorporation of this compound into drug delivery systems has shown promise in increasing the retention time of chemotherapeutics in tumor tissues, thereby improving therapeutic outcomes while minimizing systemic toxicity .
Diabetes Management
The ability of boronic acids to bind selectively to glucose makes them valuable in developing glucose-sensing devices and glucose-responsive drug delivery systems. The incorporation of this compound into polymeric matrices has been investigated for creating smart insulin delivery systems that respond to blood glucose levels.
Table 1: Summary of Biomedical Applications
Polymer Chemistry
The compound can be utilized as a building block in synthesizing functional polymers through Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides, enabling the development of complex polymeric structures with tailored functionalities.
Case Study : Researchers have synthesized various copolymers incorporating this compound to create materials with enhanced mechanical properties and biocompatibility for biomedical applications .
Sensor Technology
The unique properties of boronic acids enable their use in sensor technology, particularly for detecting carbohydrates and biomolecules. The incorporation of this compound into sensor platforms allows for the development of highly sensitive detection methods for glucose and other saccharides.
Table 2: Overview of Sensor Applications
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs differ in substituents, which critically influence solubility, reactivity, and applications. Key examples include:
Key Observations :
- Electronic Effects: The fluorine atom in the target compound enhances electrophilicity, improving cross-coupling efficiency compared to non-fluorinated analogs .
- BOC Protection : The BOC group stabilizes the amine moiety, enabling controlled deprotection during multi-step syntheses, a feature absent in compounds like 4-(hydroxymethyl)phenylboronic acid PE .
Solubility Trends
Pinacol esters generally exhibit superior solubility in polar solvents compared to their parent boronic acids. For example:
- The target compound and its analogs dissolve readily in chloroform (highest solubility) and 3-pentanone, but poorly in hydrocarbons like methylcyclohexane .
- Solvent Dependence : While pinacol esters show minimal solvent-dependent solubility variation, azaesters (e.g., phenylboronic acid azaester) display significant differences, with chloroform solubility exceeding that of dipropyl ether by >50% .
Key Advantages and Limitations
- Advantages :
- Limitations :
- Higher molecular weight (vs. simpler analogs like 4-fluorophenyl PE) may complicate purification.
- Sensitivity to strong acids/bases necessitates careful handling .
Biological Activity
4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester (CAS: 2377608-96-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.
The biological activity of phenylboronic acids, including this compound, often involves their ability to interact with biomolecules such as proteins and nucleic acids. The boronic acid functional group can form reversible covalent bonds with diols, which is significant for targeting specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit enzymes like urease and proteases by forming stable complexes with their active sites .
- DNA Interaction : Some studies suggest that boronic acid derivatives can cross-link DNA, which may lead to apoptosis in cancer cells .
Anticancer Properties
Recent research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated in the context of triple-negative breast cancer (TNBC), where it demonstrated potent cytotoxicity against cancer cell lines.
Enzyme Inhibition Studies
The compound has also been tested for its ability to inhibit urease and other enzymes:
| Compound | Enzyme Target | Inhibition Strength |
|---|---|---|
| This compound | Urease | Moderate inhibition compared to traditional inhibitors like boric acid . |
Case Studies
- Triple-Negative Breast Cancer (TNBC) :
- Urease Inhibition :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester, and how can purity be optimized?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Use of intermediates like 4-bromo-1,2,3,6-tetrahydropyridine derivatives for Suzuki-Miyaura coupling .
- Protection of the amine group with tert-butoxycarbonyl (BOC) to prevent undesired side reactions during boronic ester formation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (>95% purity) .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : <sup>1</sup>H NMR detects the BOC group (singlet at δ 1.3–1.5 ppm) and boronic ester protons (multiplet at δ 1.2–1.4 ppm). <sup>19</sup>F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases verify purity .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 333.23) .
Q. What are the typical reaction conditions for its use in Suzuki-Miyaura couplings?
- Protocol :
- Catalyst: Pd(PPh3)4 or PdCl2(dppf) (1–5 mol%) .
- Base: Na2CO3 or Cs2CO3 in biphasic solvents (e.g., acetonitrile/water) .
- Temperature: 70–100°C under inert atmosphere .
Advanced Research Questions
Q. How can coupling efficiency be optimized when steric hindrance from the BOC group reduces reaction yields?
- Strategies :
- Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
- Pre-activate the boronic ester with BF3·OEt2 to enhance electrophilicity .
- Screen alternative bases (e.g., K3PO4) to improve solubility .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Findings :
- Storage : Stable at room temperature when sealed and desiccated; degradation occurs >40°C or in humid environments .
- pH Sensitivity : The BOC group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing free amine .
- Reactivity with H2O2 : Converts to phenolic derivatives at pH 8–10 (detectable via UV-Vis at 400 nm) .
Q. How to resolve contradictory data in cross-coupling yields across different aryl halides?
- Troubleshooting :
- Electronic Effects : Electron-deficient aryl halides (e.g., nitro-substituted) couple faster than electron-rich ones .
- Steric Mapping : Use computational models (DFT) to predict steric clashes between the BOC group and halide substrates .
- Alternative Catalysts : Test Pd(OAc)2/Xantphos systems for challenging substrates .
Q. What are its applications in synthesizing bioactive molecules?
- Case Studies :
- FLT3 Kinase Inhibitors : Coupled with 5-aryl-2-aminopyridine cores via Suzuki reactions .
- ROS-Sensitive Materials : Integrated into β-cyclodextrin polymers for H2O2-responsive drug delivery .
Q. Can this compound be used as a probe for reactive oxygen species (ROS) detection?
- Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
